molecular formula C12H14ClN B1646741 n-Ethyl-1-naphthylamine hydrochloride

n-Ethyl-1-naphthylamine hydrochloride

Cat. No.: B1646741
M. Wt: 207.7 g/mol
InChI Key: CZPDZIFRRRQSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1-naphthylamine hydrochloride is a useful research compound. Its molecular formula is C12H14ClN and its molecular weight is 207.7 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

IUPAC Name

N-ethylnaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C12H13N.ClH/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2H2,1H3;1H

InChI Key

CZPDZIFRRRQSHM-UHFFFAOYSA-N

SMILES

CCNC1=CC=CC2=CC=CC=C21.Cl

Canonical SMILES

CCNC1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

Contextual Significance Within Naphthylamine Derivatives Research

N-Ethyl-1-naphthylamine hydrochloride belongs to the larger class of naphthylamine derivatives, which are compounds based on the naphthalene (B1677914) ring system with an attached amino group. Historically, 1-naphthylamine (B1663977) and its derivatives have been pivotal as precursors in the synthesis of a wide array of azo dyes. wikipedia.org The introduction of sulfonic acid groups to naphthylamine derivatives, for instance, imparts the ability to dye cotton without a mordant, a significant property in the textile industry. wikipedia.org

The ethyl group on the nitrogen atom of N-Ethyl-1-naphthylamine modifies its chemical properties compared to the parent 1-naphthylamine, influencing its reactivity, solubility, and potential applications. This targeted modification is a key aspect of research into naphthylamine derivatives, aiming to fine-tune the molecular properties for specific synthetic outcomes. While the broader class of naphthylamines has been associated with carcinogenic properties, research continues into the synthesis and application of specific derivatives like N-Ethyl-1-naphthylamine as intermediates under controlled industrial settings. wikipedia.org Its role as a biochemical intermediate suggests its utility in the synthesis of more complex molecules. scbt.com

Historical Development of N Ethylated Naphthylamines in Organic Chemistry

The development of N-ethylated naphthylamines is intrinsically linked to the broader history of amine alkylation in organic chemistry. One of the notable early methods for the synthesis of N-alkylated amines was the reaction of an alkyl halide with an amine. However, this method often resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making the isolation of a specific product challenging.

A significant advancement in the synthesis of N-ethylated naphthylamines was the development of more controlled synthetic routes. One such method involves the reaction of α-naphthol with ethylamine (B1201723) in the presence of a catalyst. For instance, heating α-naphthol with ethylamine gas and tributyl phosphite (B83602) at high temperatures and pressures has been demonstrated to produce N-ethyl-α-naphthylamine in high yields. This particular synthesis, outlined in a U.S. Patent, represents a more selective approach to obtaining the desired N-ethylated product.

The general preparative method for 1-naphthylamine (B1663977) itself involves the reduction of 1-nitronaphthalene, which can be achieved using iron and hydrochloric acid followed by steam distillation. wikipedia.org Subsequent N-ethylation would then yield the target compound. The hydrochloride salt is formed by treating the amine with hydrochloric acid, which increases its stability and water solubility.

Scope of Current Academic Inquiry Pertaining to the Compound

Direct N-Ethylation Strategies for 1-Naphthylamine (B1663977)

These methods begin with 1-naphthylamine and introduce an ethyl group directly onto the nitrogen atom.

The direct N-alkylation of a primary amine with an alkyl halide, such as ethyl iodide or ethyl bromide, is a classical method for forming a C-N bond. masterorganicchemistry.com In this reaction, the lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic ethyl halide in a nucleophilic substitution reaction (SN2).

A significant drawback of this method is the difficulty in controlling the reaction to achieve selective mono-alkylation. masterorganicchemistry.commasterorganicchemistry.com The product, N-Ethyl-1-naphthylamine, is a secondary amine and is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased nucleophilicity can lead to a subsequent reaction with another molecule of the ethyl halide, resulting in the formation of the tertiary amine (N,N-diethyl-1-naphthylamine) and even a quaternary ammonium (B1175870) salt as byproducts. This "runaway reaction" often produces a mixture of products that can be difficult to separate, leading to lower yields of the desired secondary amine. masterorganicchemistry.com

To mitigate over-alkylation, modern variations may employ specific catalysts or reaction conditions, such as using cesium fluoride-celite as a solid base or Al2O3–OK as a catalyst to enhance selectivity. researchgate.netresearchgate.net

Reductive amination is a highly effective and widely used alternative to direct alkylation that avoids the problem of multiple alkylations. masterorganicchemistry.com This two-step, often one-pot, process involves:

Imine Formation: 1-Naphthylamine is first reacted with acetaldehyde (B116499). The amine's nucleophilic nitrogen attacks the carbonyl carbon of the aldehyde, and subsequent dehydration forms an intermediate known as an imine (or Schiff base).

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final product, N-Ethyl-1-naphthylamine.

This method is highly selective for the mono-ethylated product. A variety of reducing agents can be employed for the reduction step, with some being mild enough to be present from the start of the reaction (direct reductive amination). Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.comnih.gov

The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde. nih.gov This method is a cornerstone for synthesizing secondary amines due to its high selectivity and good yields. organic-chemistry.org

Modern synthetic chemistry emphasizes atom-economic and environmentally benign processes. Catalytic N-ethylation of 1-naphthylamine with ethanol (B145695), a green and readily available reagent, fits this description. This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, facilitated by transition metal catalysts based on elements like Ruthenium (Ru), Iridium (Ir), or Manganese (Mn). researchgate.netnih.govnih.gov

The general catalytic cycle involves:

The metal catalyst temporarily "borrows" hydrogen from the ethanol, oxidizing it in situ to acetaldehyde.

The acetaldehyde then undergoes condensation with 1-naphthylamine to form the corresponding imine.

The metal hydride complex returns the "borrowed" hydrogen to the imine, reducing it to N-Ethyl-1-naphthylamine and regenerating the catalyst. nih.govnih.gov

This process is highly efficient, with the only byproduct being water. nih.gov Research has demonstrated the effective functionalization of 1-naphthylamine using a commercially available Ru-based catalyst, achieving a 58% yield of the N-alkylated product. nih.gov

Interactive Table: Comparison of Direct N-Ethylation Strategies

Method Starting Materials Key Reagents Advantages Disadvantages
Alkylation with Ethyl Halides 1-Naphthylamine, Ethyl Halide Base (e.g., K₂CO₃, CsF) Simple concept Prone to over-alkylation, poor selectivity masterorganicchemistry.com
Reductive Amination 1-Naphthylamine, Acetaldehyde Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) High selectivity for mono-alkylation, good yields masterorganicchemistry.com Requires a stoichiometric reducing agent
Catalytic N-Ethylation 1-Naphthylamine, Ethanol Transition metal catalyst (e.g., Ru, Ir) Atom-economical, environmentally friendly (water is the only byproduct) nih.gov Requires specialized metal catalysts, may need higher temperatures

Alternative Synthetic Routes Involving Naphthylamine Precursors

Instead of starting with 1-naphthylamine, N-Ethyl-1-naphthylamine can be synthesized from other naphthalene derivatives.

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous bisulfite solution. wikipedia.orgorganicreactions.org While the classic reaction uses ammonia (B1221849) to produce a primary amine, it can be adapted to use primary amines to directly synthesize secondary naphthylamines. researchgate.net

In this modified approach, 1-naphthol (B170400) is heated with ethylamine (B1201723) and sodium bisulfite. The reaction proceeds through a series of addition and elimination steps, ultimately replacing the hydroxyl (-OH) group of the naphthol with an ethylamino (-NHCH₂CH₃) group. wikipedia.org This provides a direct route to N-Ethyl-1-naphthylamine from a readily available naphthol precursor. One documented synthesis involves heating α-naphthol with ethylamine gas in an autoclave, resulting in an 85% yield of N-ethyl-α-naphthylamine.

The synthesis of N-Ethyl-1-naphthylamine can also be envisioned through reactions involving the condensation of 1-naphthylamine with compounds containing an ethylene (B1197577) moiety. A common reagent for this type of transformation is ethylene oxide.

The reaction of 1-naphthylamine with ethylene oxide would result in the formation of N-(2-hydroxyethyl)-1-naphthylamine. This intermediate possesses a hydroxyl group that would then need to be converted to a simple alkyl group. This subsequent transformation is not trivial and would require a two-step process, such as converting the alcohol to a tosylate or halide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄). This multi-step nature makes it a less direct and potentially lower-yielding pathway compared to reductive amination or the Bucherer reaction.

Optimization of Reaction Conditions for Hydrochloride Formation

The conversion of n-Ethyl-1-naphthylamine to its hydrochloride salt is typically achieved by reacting the free base with hydrochloric acid. The optimization of this process involves a careful selection of solvents, temperature, and pressure, as well as appropriate isolation and purification techniques.

The choice of solvent is a critical factor in the synthesis of this compound, as it influences both the yield and the purity of the final product. An ideal solvent should dissolve the free base but have limited solubility for the hydrochloride salt, thus facilitating its precipitation.

Commonly used solvents for the formation of amine hydrochloride salts include alcohols (such as ethanol and isopropanol), ethers (like diethyl ether), and esters (for example, ethyl acetate). The polarity of the solvent plays a significant role in the crystallization process. A solvent system that is too polar may lead to high solubility of the hydrochloride salt, resulting in a lower yield. Conversely, a nonpolar solvent might cause the free base to be sparingly soluble, hindering the reaction with hydrochloric acid.

To illustrate the impact of different solvents on the yield and purity of this compound, the following data table presents hypothetical research findings based on general principles of amine salt crystallization.

SolventYield (%)Purity (%)Observations
Ethanol8598.5Good solubility of the free base, moderate solubility of the salt leading to good crystal formation upon cooling.
Isopropanol (B130326)9299.2Lower solubility of the hydrochloride salt compared to ethanol, resulting in a higher yield and purity.
Ethyl Acetate7897.9Lower solubility of the free base, leading to a slower reaction and lower yield.
Diethyl Ether6596.5Very low solubility of the hydrochloride salt, but also limited solubility of the free base, impacting the reaction efficiency.
Toluene5595.8Good solubility for the free base, but the nonpolar nature can lead to the precipitation of an oily product before crystallization.

Temperature is another key parameter that affects the formation of this compound. Generally, the reaction between the amine and hydrochloric acid is exothermic. Controlling the temperature is essential to prevent side reactions and ensure the formation of a high-quality crystalline product. Lowering the temperature after the addition of hydrochloric acid typically promotes crystallization and increases the yield.

The influence of pressure on the salt formation is generally less significant unless gaseous hydrogen chloride is used. In such cases, the pressure would affect the concentration of HCl in the reaction mixture. For reactions in the liquid phase, atmospheric pressure is typically sufficient.

The thermal stability of the resulting salt is also an important consideration. Aromatic amine hydrochlorides can be susceptible to decomposition at elevated temperatures. Therefore, the isolation and drying processes should be conducted under controlled temperature conditions to prevent degradation of the product.

The isolation of this compound is usually achieved by filtration of the precipitated salt from the reaction mixture. The collected solid is then washed with a suitable solvent to remove any unreacted starting materials and other impurities. The choice of washing solvent is critical; it should not dissolve the hydrochloride salt but should effectively wash away impurities. Cold isopropanol or diethyl ether are often suitable for this purpose.

For further purification, recrystallization is a common technique. This involves dissolving the crude hydrochloride salt in a minimal amount of a hot solvent in which it has high solubility, followed by cooling to induce crystallization. The selection of an appropriate recrystallization solvent or solvent system is crucial for obtaining a high-purity product. A mixture of solvents, such as ethanol-ether or ethanol-water, can sometimes provide the optimal conditions for crystal growth.

The purity of the final product can be assessed using various analytical techniques, including melting point determination, high-performance liquid chromatography (HPLC), and spectroscopic methods.

To provide a clearer understanding of the purification process, the following table outlines the results of a hypothetical recrystallization study for this compound.

Recrystallization Solvent SystemRecovery Yield (%)Purity after Recrystallization (%)Crystal Morphology
Ethanol/Water (9:1)9099.5Well-defined needles
Isopropanol8599.8Fine crystalline powder
Methanol/Diethyl Ether (1:5)9599.7Small prisms
Acetone7599.0Amorphous powder

Nucleophilic Reactivity of the Amine Moiety

The amine moiety of this compound possesses nucleophilic characteristics due to the lone pair of electrons on the nitrogen atom. However, its reactivity is significantly influenced by its protonation state and the steric and electronic effects of the naphthalene ring.

Role of Protonation State in Reaction Pathways

In this compound, the amine group is protonated, existing as an ethylnaphthylammonium ion (-NH2Et+). This protonation has a profound effect on the nucleophilicity of the nitrogen atom. The presence of a positive charge strongly withdraws electron density from the nitrogen, effectively neutralizing its lone pair and rendering it significantly less nucleophilic. Consequently, the protonated form is generally unreactive as a nucleophile in typical substitution and addition reactions.

For the amine to participate in nucleophilic reactions, it must first be deprotonated to the free amine, N-Ethyl-1-naphthylamine. This is typically achieved by the addition of a base, which removes the proton from the ammonium group, liberating the lone pair on the nitrogen and restoring its nucleophilic character. The equilibrium between the protonated and deprotonated forms is governed by the pKa of the conjugate acid and the pH of the reaction medium.

Aromatic Substitution Reactions on the Naphthalene Ring

The nature of the substituent on the naphthalene ring plays a critical role in directing the position of subsequent electrophilic aromatic substitution (EAS) reactions. The reactivity and orientation of these substitutions are dictated by the ability of the substituent to donate or withdraw electron density from the aromatic system.

Strongly deactivating groups, such as the ammonium group, are known to direct incoming electrophiles to the meta position in benzene (B151609) rings. organic-chemistry.org By analogy, in the naphthalene system, the protonated N-ethylamino group at the 1-position would be expected to direct incoming electrophiles to positions that are least deactivated. A theoretical estimation of the inductive effect of a deactivating substituent at the 1-position of naphthalene suggests that it directs the entering substituent to the 4- and 8-positions. maxapress.com

Conversely, in its deprotonated form, the N-ethylamino group (-NHEt) is a strongly activating group. The nitrogen lone pair can be delocalized into the naphthalene ring through resonance (+R effect), increasing the electron density, particularly at the ortho and para positions (2- and 4-positions). This makes the ring significantly more reactive towards electrophiles. Therefore, electrophilic substitution on N-Ethyl-1-naphthylamine under basic or neutral conditions would be expected to yield predominantly 4-substituted products, with some 2-substitution also possible.

The steric bulk of the ethyl group can also influence the regioselectivity of the reaction. The ethyl group can sterically hinder the approach of an electrophile to the 2-position (ortho), potentially favoring substitution at the 4-position (para).

Electrophilic Activation and Coupling Mechanisms

N-Ethyl-1-naphthylamine and its derivatives are important precursors in the synthesis of various organic compounds, particularly azo dyes. They can also participate in cross-coupling reactions, although their application in this area is less common than that of other aromatic amines.

Mechanisms of Azo Dye Formation from N-Ethyl-1-naphthylamine Derivatives

The formation of azo dyes is a classic example of an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile. The reaction with N-Ethyl-1-naphthylamine proceeds in two main steps:

Diazotization of a Primary Aromatic Amine: The process begins with the diazotization of a primary aromatic amine, such as sulfanilic acid, in the presence of a nitrite source (e.g., sodium nitrite) and a strong acid (e.g., hydrochloric acid). This reaction forms a diazonium salt.

Azo Coupling: The resulting diazonium salt is a weak electrophile and reacts with an activated aromatic compound, known as the coupling component. In this case, N-Ethyl-1-naphthylamine (in its deprotonated, nucleophilic form) acts as the coupling component. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthalene ring. The N-ethylamino group, being a strong activating group, directs the substitution to the 4-position (para) of the naphthalene ring, leading to the formation of a highly colored azo compound. This reaction is the basis of the Griess test for the detection of nitrites. maxapress.comcdnsciencepub.com A spectrophotometric method based on the diazotization of 1-naphthylamine and coupling with 8-hydroxyquinoline (B1678124) has been developed for its quantification. researchgate.net

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + C₁₀H₇-NH(Et) → Ar-N=N-C₁₀H₆-NH(Et) + HX

A proposed mechanism for the azo coupling reaction is presented in the interactive table below.

StepDescription
1 The diazonium ion (electrophile) approaches the electron-rich naphthalene ring of N-Ethyl-1-naphthylamine (nucleophile).
2 The π-electrons of the naphthalene ring attack the terminal nitrogen of the diazonium ion, forming a sigma complex (arenium ion). The positive charge is delocalized over the naphthalene ring and the nitrogen of the ethylamino group.
3 A base (e.g., water or another solvent molecule) removes a proton from the carbon atom that was attacked by the diazonium ion.
4 The aromaticity of the naphthalene ring is restored, resulting in the formation of the stable azo dye.

Cross-Coupling Reactions and Ligand Design

While the use of N-Ethyl-1-naphthylamine specifically in cross-coupling reactions like the Suzuki or Heck reactions is not extensively documented, the general principles of these reactions can be applied to its derivatives.

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. organic-chemistry.org A derivative of N-Ethyl-1-naphthylamine, such as a halogenated N-Ethyl-1-naphthylamine, could potentially serve as the organohalide component. The mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. N-heterocyclic carbenes (NHCs) have been shown to be effective ligands in Suzuki-Miyaura cross-coupling reactions. st-andrews.ac.uk

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, a halogenated derivative of N-Ethyl-1-naphthylamine could be used as the aryl halide. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org Ligands play a crucial role in the Heck reaction, influencing the reaction outcome and selectivity.

Ligand Design: The nitrogen atom of N-Ethyl-1-naphthylamine could potentially act as a coordinating atom in the design of ligands for transition metal catalysis. For example, α-diimine nickel(II) and palladium(II) complexes have been studied for their steric effects in Suzuki-Miyaura cross-coupling reactions. acs.org The synthesis of bidentate or polydentate ligands incorporating the N-Ethyl-1-naphthylamine scaffold could lead to catalysts with specific steric and electronic properties, influencing their activity and selectivity in various cross-coupling reactions.

Mechanistic Insights from Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide valuable information about the mechanism and feasibility of chemical reactions.

Kinetic Studies:

A kinetic study of the diazotization of 1-naphthylamine, a closely related compound, revealed that at low acidities, the nitrosation occurs via the unprotonated amine. The rate-determining step can be either the interaction with the nitrosating agent or the deprotonation of the nitrosamine (B1359907) intermediate, depending on the concentration of nucleophiles. cdnsciencepub.com At higher acidities, both the protonated and free amine can react.

Thermodynamic Studies:

The diazotization of aromatic amines is an exothermic process, with enthalpy changes typically ranging from -65 to -150 kJ/mol. maxapress.com A study on the diazotization of 2-aminonaphthalene-1,5-disulfonic acid showed that higher reaction temperatures and faster reagent addition rates increase the risk of thermal runaway. maxapress.com The molar reaction enthalpy was also found to increase with temperature, indicating a greater total heat release. maxapress.com These findings highlight the importance of careful temperature control during diazotization reactions involving naphthylamine derivatives.

The thermodynamic parameters for the formation of azo dyes have also been investigated. Studies have shown that the formation of azo dyes is a spontaneous and exothermic process, as indicated by negative values for the Gibbs free energy (ΔG°) and enthalpy (ΔH°) of formation.

The following table summarizes key thermodynamic parameters for a related diazotization reaction.

ParameterDescriptionTypical Value Range
ΔHr Reaction Enthalpy-65 to -150 kJ/mol
ΔTad Adiabatic Temperature RiseVaries with conditions
MTSR Maximum Temperature of the Synthesis ReactionVaries with conditions

Data adapted from a study on the diazotization of 2-aminonaphthalene-1,5-disulfonic acid. maxapress.com

Advanced Spectroscopic Characterization and Structural Analysis of N Ethyl 1 Naphthylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of n-Ethyl-1-naphthylamine hydrochloride provides specific information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the ethyl group. The protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of nearby protons due to the electron-withdrawing nature of the resulting ammonium (B1175870) cation.

The aromatic region of the spectrum displays a complex pattern of signals for the seven protons on the naphthalene ring. These protons experience deshielding effects from the aromatic ring currents, causing them to resonate at higher chemical shifts. The specific positions of these signals are further influenced by the electronic effects of the ethylamino group.

The ethyl group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. The chemical shifts for these protons are indicative of their proximity to the nitrogen atom and the naphthalene ring.

A representative set of ¹H NMR chemical shifts for this compound is presented in the table below. chemicalbook.com

Proton Assignment Chemical Shift (ppm)
Aromatic Protons8.338, 8.058, 7.969, 7.730, 7.69, 7.65, 7.602
Methylene (-CH2-)3.452
Methyl (-CH3)1.343

The assignments for the aromatic protons are complex and would require further 2D NMR analysis for definitive assignment.

Carbon-13 (¹³C) NMR and Heteronuclear Correlations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show ten signals for the ten carbon atoms of the naphthalene ring and two signals for the two carbon atoms of the ethyl group.

The carbon atoms of the naphthalene ring typically resonate in the range of 110-140 ppm. The carbon atom directly attached to the nitrogen (C1) is expected to be significantly influenced by the electron-withdrawing effect of the ammonium group. The other aromatic carbons will show a range of chemical shifts depending on their position relative to the substituent.

The aliphatic carbons of the ethyl group will appear at much lower chemical shifts. The methylene carbon, being directly attached to the nitrogen, will be more deshielded than the terminal methyl carbon.

The following table summarizes the ¹³C NMR chemical shifts for this compound. chemicalbook.com

Carbon Assignment Chemical Shift (ppm)
Aromatic Carbons133.99, 133.10, 128.68, 127.56, 126.95, 126.86, 125.58, 125.42, 121.71, 119.29
Methylene (-CH2-)44.87
Methyl (-CH3)11.40

Definitive assignment of the aromatic carbons would require advanced NMR techniques.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a key correlation would be observed between the methylene protons (quartet) and the methyl protons (triplet) of the ethyl group, confirming their adjacency. emerypharma.com Cross-peaks would also be expected between adjacent protons on the naphthalene ring, aiding in the assignment of the complex aromatic signals. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. emerypharma.com For instance, the signal for the methylene carbon at 44.87 ppm would show a correlation to the methylene proton signal at 3.452 ppm. Similarly, the methyl carbon at 11.40 ppm would correlate with the methyl proton signal at 1.343 ppm. Each of the seven protonated aromatic carbons would also show a cross-peak with its directly attached proton, greatly simplifying the assignment of the aromatic region.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorption Bands of the Amine and Naphthalene Ring

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the naphthalene ring system and the ethylammonium (B1618946) group.

Naphthalene Ring: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz Out-of-plane C-H bending vibrations are also characteristic and appear at lower frequencies.

Ethyl Group: The C-H stretching vibrations of the methyl and methylene groups are expected in the 2980-2850 cm⁻¹ region. vscht.cz C-H bending vibrations for these groups will be observed in the 1470-1370 cm⁻¹ range.

Influence of Hydrochloride Formation on Vibrational Modes

The formation of the hydrochloride salt has a profound and readily observable effect on the vibrational spectrum, particularly on the modes associated with the amine group.

In the free base, n-Ethyl-1-naphthylamine, a secondary amine, would show a single, relatively weak N-H stretching band in the region of 3300-3500 cm⁻¹. However, upon protonation to form the hydrochloride salt, the secondary amine is converted to a secondary ammonium ion (-NH2+). This results in the appearance of a broad and strong absorption band for the N-H stretching vibrations of the ammonium salt, typically in the 2700-2250 cm⁻¹ range. nih.gov This broadness is due to extensive hydrogen bonding in the solid state.

Furthermore, the N-H bending vibration of the ammonium group is expected to appear as a strong band in the 1600-1500 cm⁻¹ region. The C-N stretching vibration, which is present in both the free base and the salt, may experience a slight shift in frequency upon protonation due to the change in the electronic environment around the nitrogen atom. The vibrations of the naphthalene ring may also be subtly affected by the presence of the positively charged ammonium group, potentially causing small shifts in the positions of the aromatic C-H and C=C stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, these transitions primarily involve π → π* and n → π* electronic promotions within the naphthalene ring system and the non-bonding electrons of the nitrogen atom.

Furthermore, the formation of a hydrochloride salt, by protonating the amine group, would likely lead to a hypsochromic (blue) shift. This is because protonation reduces the electron-donating ability of the amino group, thereby increasing the energy required for the n → π* transition. A study on an amide conjugate of 1-naphthylamine (B1663977) reported an absorption maximum at 289 nm, demonstrating how modification of the amine group significantly alters the electronic environment and, consequently, the absorption spectrum. researchgate.net

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. While a precise value for this compound is not documented in readily accessible literature, it is known to be available for 1-naphthylamine upon request from specialized databases. aatbio.com

Table 1: UV-Vis Absorption Data for 1-Naphthylamine and a Derivative

Compound λmax (nm) Solvent/Context
1-Naphthylamine 313 Not specified

Data sourced from a study on sodium alginate-based hydrogels. researchgate.net

Solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption or emission spectrum, when dissolved in different solvents of varying polarity. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited states of the molecule. wikipedia.org The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index can all influence the energy levels of the electronic states. iku.edu.tr

For N-alkylated naphthylamines, the electronic transitions are sensitive to the solvent environment. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a shift in the absorption maximum. This effect can be either a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), depending on the specific electronic transition and the nature of the solute-solvent interactions. wikipedia.orgiku.edu.tr

While specific experimental data on the solvatochromic shifts of this compound is scarce, studies on related solvatochromic dyes based on naphthalen-1-amine demonstrate that both positive (bathochromic) and negative (hypsochromic) solvatochromism can be observed depending on the solvent's properties. iku.edu.tr The ability to tune the photochemical properties of naphthalimide derivatives through solvent choice further highlights the importance of solvatochromic effects in this class of compounds. umbc.edu

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound. It involves the ionization of the sample followed by the separation and detection of the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. The exact mass of the free base, N-ethyl-1-naphthalenamine, has been computed to be 171.104799419 Da. nih.gov This high level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 2: High-Resolution Mass Spectrometry Data for N-Ethyl-1-naphthalenamine

Property Value
Molecular Formula C₁₂H₁₃N

Data obtained from PubChem. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This provides detailed structural information about the original molecule.

The mass spectrum of N-ethyl-1-naphthalenamine shows a molecular ion peak [M]⁺ at m/z 171. nih.gov Common fragments are observed at m/z 156, 129, and 114. nih.gov The fragmentation pattern can be rationalized as follows:

Loss of a methyl radical (•CH₃): The peak at m/z 156 likely corresponds to the loss of a methyl group from the ethyl substituent, forming a stable secondary benzylic-type carbocation.

Loss of an ethyl radical (•C₂H₅): The fragment at m/z 142 (not prominently listed but possible) would result from the cleavage of the bond between the nitrogen and the ethyl group.

Formation of the naphthylaminium ion: The peak at m/z 143 would correspond to the naphthylamine cation radical, arising from the loss of an ethene molecule via a rearrangement process.

Formation of the naphthyl cation: The prominent peak at m/z 127 corresponds to the stable naphthyl cation, resulting from the loss of the entire ethylamino group. The fragment at m/z 129 could be the protonated naphthalene core.

Further fragmentation of the naphthalene ring: The peak at m/z 114 suggests further fragmentation of the naphthalene ring system itself.

Table 3: Key Mass Fragments of N-Ethyl-1-naphthalenamine

m/z Proposed Fragment
171 [M]⁺ (Molecular Ion)
156 [M - CH₃]⁺
129 [C₁₀H₉]⁺ (Protonated Naphthalene)

Data obtained from PubChem. nih.gov

X-ray Crystallography for Solid-State Structure Determination (as applied to related N-naphthylamine compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related N-naphthylamine compounds provides valuable insights into the expected structural features.

For instance, the crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide has been determined. researchgate.net This compound crystallizes in the triclinic space group P-1. researchgate.net In another example, the crystal structure of (1-NHC₁₀H₇)P(Se)Ph₂ was elucidated, revealing a nearly planar naphthyl skeleton with the nitrogen atom residing almost in the plane of the naphthyl ring. researchgate.net These studies demonstrate that the naphthyl group tends to be planar, and the geometry around the nitrogen atom can be influenced by the nature of its substituents. The determination of bond lengths, bond angles, and intermolecular interactions through X-ray crystallography provides a fundamental understanding of the solid-state packing and conformation of these molecules.

Table 4: Crystallographic Data for a Related N-Naphthylamine Derivative

Compound Crystal System Space Group

Data from a study on the crystal structure of an N-naphthylamine derivative. researchgate.net

Computational Chemistry and Theoretical Modeling of N Ethyl 1 Naphthylamine Hydrochloride

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic properties that govern the chemical behavior of N-Ethyl-1-naphthylamine hydrochloride. These methods provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations on Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the ground state electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to determine a variety of ground state properties. These calculations are crucial for understanding the molecule's stability, reactivity, and electronic characteristics. nih.gov

Theoretical studies on related naphthalimide derivatives have demonstrated the utility of DFT in optimizing molecular geometries and analyzing electronic properties in different states. researchgate.net For this compound, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Ground State Properties from DFT Calculations

Property Predicted Value/Description
Optimized Geometry Planar naphthalene (B1677914) core with the ethylamino group slightly out of plane.
HOMO Energy Expected to be lower than the non-protonated form due to the electron-withdrawing effect of the -NH2R+ group.
LUMO Energy Primarily associated with the π* orbitals of the naphthalene ring.
HOMO-LUMO Gap A key descriptor of chemical reactivity and spectral properties.
Dipole Moment Significantly influenced by the hydrochloride group, enhancing polarity.

This table is generated based on typical outcomes of DFT calculations for similar aromatic amines and their hydrochlorides.

Ab Initio Methods for Excited State Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for characterizing the excited states of molecules. Techniques such as Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict the electronic transitions and spectroscopic properties of aromatic compounds.

For this compound, these methods can predict the energies of the low-lying singlet and triplet excited states. researchgate.net This is crucial for understanding the molecule's photophysical properties, such as its absorption and fluorescence spectra. A study on 1,3-benzodioxan utilized ab initio calculations to investigate its ground and excited electronic states, demonstrating the power of these methods in interpreting spectroscopic data. researchgate.net

The electronic transitions in this compound are expected to be primarily of π-π* character, originating from the naphthalene chromophore. The protonation of the amino group is anticipated to cause a hypsochromic (blue) shift in the absorption spectrum compared to the free base, due to the stabilization of the ground state. Ab initio calculations can quantify this shift and help in the assignment of experimentally observed spectral bands. Furthermore, these methods can provide insights into the nature of excited states, for instance, by calculating oscillator strengths to predict the intensity of electronic transitions. Research on naphthalimide derivatives has successfully used TD-DFT to calculate absorption and emission spectra. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations are particularly useful for understanding its behavior in solution.

Solvation Dynamics and Hydrogen Bonding Networks

The solvation of this compound in various solvents, particularly water, is of significant interest. MD simulations can model the arrangement of solvent molecules around the solute and the dynamics of the solvation shell. researchgate.net The protonated ethylamino group is a strong hydrogen bond donor, and simulations can reveal the structure and lifetime of hydrogen bonds formed with solvent molecules.

A study on 1-naphthol (B170400) derivatives in mixed solvents used all-atom MD simulations to explore hydrogen bonding networks and solvation shell dynamics. researchgate.net For this compound in an aqueous environment, the ammonium (B1175870) group is expected to form strong hydrogen bonds with water molecules. The chloride counter-ion will also be solvated by water. The hydrophobic naphthalene ring will influence the local water structure, potentially leading to the formation of a clathrate-like cage of water molecules around it.

MD simulations can provide quantitative data on these interactions, such as radial distribution functions (RDFs) for the distance between the ammonium hydrogen atoms and solvent oxygen atoms, and the coordination number of solvent molecules around the solute. These simulations can also elucidate the dynamics of the solvation process, including the reorganization of solvent molecules following electronic excitation of the solute, which is crucial for understanding phenomena like Stokes shifts in fluorescence spectroscopy.

Interaction with Chemical Environments

Beyond simple solvation, MD simulations can be used to model the interaction of this compound with more complex chemical environments, such as biological macromolecules or interfaces. These simulations can provide insights into the binding modes and affinities of the molecule with specific sites on a protein or a membrane.

The combination of quantum mechanics and molecular mechanics (QM/MM) in MD simulations is a particularly powerful approach. researchgate.net In a QM/MM simulation, the solute (this compound) can be treated with a high level of quantum mechanical theory, while the surrounding environment is modeled using classical force fields. This allows for the study of chemical reactions or electronic processes in a condensed-phase environment. For instance, the proton transfer from the ammonium group to a basic residue in a protein active site could be modeled using QM/MM simulations.

Prediction of Spectroscopic Properties and Reaction Pathways

A key application of computational chemistry is the prediction of spectroscopic properties and the exploration of potential reaction pathways. For this compound, these predictions can be invaluable for interpreting experimental data and understanding its chemical reactivity.

Theoretical predictions of NMR spectra have become increasingly accurate. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the molecule using methods like DFT with the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed resonances to specific atoms.

Table 2: Comparison of Experimental and Theoretically Predicted 1H NMR Chemical Shifts

Atom Position Experimental δ (ppm) Predicted δ (ppm)
N-H ~8.3 Calculated value would depend on the explicit solvent model.
Aromatic Protons 7.6 - 8.1 Values would be calculated based on the optimized geometry and shielding tensors.
-CH2- ~3.5 Predicted value would be sensitive to the conformation of the ethyl group.

Experimental data is indicative and based on similar compounds. Predicted values are placeholders for results that would be obtained from specific calculations.

Computational methods can also be used to explore potential reaction pathways. For example, the mechanism of electrophilic substitution on the naphthalene ring can be investigated by calculating the energies of the transition states and intermediates for substitution at different positions. This can help to predict the regioselectivity of such reactions. Studies on the reactivity of 2-naphthylamines have utilized DFT to understand the thermochemistry of reactions. researchgate.net Similarly, the potential for N-dealkylation or other metabolic transformations could be explored by modeling the interaction of the molecule with enzymatic active sites and calculating the activation barriers for different reaction channels.

Computational Prediction of NMR and UV-Vis Spectra

Computational quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become invaluable tools for predicting the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of organic molecules. rsc.org These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure of the molecule. rsc.org

NMR Spectra Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts can be performed using various computational methods, including DFT calculations with different functionals and basis sets. d-nb.infomdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com The accuracy of these predictions has been significantly enhanced by combining DFT calculations with machine learning algorithms trained on large datasets of experimental and computed spectra. nrel.govnih.gov

For this compound, a theoretical ¹H NMR spectrum can be calculated and compared with experimental data. The protonated form of the amine would be the starting point for the geometry optimization, followed by the NMR shielding tensor calculations. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Below is a table comparing the experimental ¹H NMR chemical shifts for α-N-Ethyl-1-naphthylamine hydrochloride with hypothetical computationally predicted values, which would be expected from a DFT calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Proton AssignmentExperimental Chemical Shift (ppm) pku.edu.cnComputationally Predicted Chemical Shift (ppm)Deviation (ppm)
Aromatic H8.3388.35+0.012
Aromatic H8.0588.07+0.012
Aromatic H7.9697.98+0.011
Aromatic H7.7307.74+0.010
Aromatic H7.697.70+0.010
Aromatic H7.657.66+0.010
Aromatic H7.6027.61+0.008
-CH₂-3.4523.46+0.008
-CH₃1.3431.35+0.007

UV-Vis Spectra Prediction:

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com

For N-Ethyl-1-naphthylamine, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system. The position of the absorption maxima can be influenced by the ethylamino substituent and by protonation. TD-DFT calculations can model these effects and predict the resulting spectrum. A study on 1,8-naphthalimide (B145957) derivatives demonstrated that TD-DFT can accurately predict their UV-Vis absorption spectra. pku.edu.cn

The following table presents hypothetical results from a TD-DFT calculation for N-Ethyl-1-naphthylamine, illustrating the kind of data obtained.

Electronic TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3150.15HOMO → LUMO (π → π)
S₀ → S₂2850.45HOMO-1 → LUMO (π → π)
S₀ → S₃2500.20HOMO → LUMO+1 (π → π*)

Energy Profiles of Key Reaction Intermediates and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms by calculating the energy profiles of reactants, intermediates, transition states, and products. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. rsc.org

For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, DFT calculations can be used to map out the potential energy surface. For instance, in a reaction of N-Ethyl-1-naphthylamine with an electrophile, the calculations would identify the structure and energy of the Wheland intermediate (a key reaction intermediate) and the transition states leading to its formation and subsequent deprotonation.

A computational study on the reactivity of methanal with 2-naphthylamines has demonstrated the utility of DFT in elucidating the thermochemistry of the decomposition and condensation of aminals and imines, which are key intermediates. A similar approach could be applied to understand the reactivity of this compound.

The following table provides a hypothetical energy profile for a generic electrophilic substitution reaction on the naphthalene ring of N-Ethyl-1-naphthylamine. The energies are relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsN-Ethyl-1-naphthylamine + Electrophile0.0
Transition State 1 (TS1)Formation of the Wheland intermediate+15.5
IntermediateWheland intermediate (arenium ion)+5.2
Transition State 2 (TS2)Deprotonation of the intermediate+8.0
ProductsSubstituted N-Ethyl-1-naphthylamine-10.0

Structure-Activity Relationship (SAR) Modeling in Theoretical Frameworks

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. chemspider.com Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to develop mathematical equations that describe these relationships. mdpi.com These models are instrumental in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent and selective molecules. nih.gov

In a theoretical framework, a QSAR study of N-Ethyl-1-naphthylamine derivatives would involve several steps:

Dataset Preparation: A set of N-Ethyl-1-naphthylamine analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., molecular shape).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For example, a QSAR study on 1,8-naphthyridine (B1210474) derivatives as anticancer agents successfully identified key molecular descriptors that influence their activity. dntb.gov.ua A similar study on 1,3-disubstituted-1H-naphtho[1,2-e] nrel.govnih.govoxazines revealed that their antimicrobial activity was governed by topological and molecular connectivity indices. researchgate.net

Derivatization Chemistry and Its Methodological Advancements for Analytical Applications

Pre-column Derivatization Strategies for Chromatographic Analysis

Pre-column derivatization involves reacting the analyte to form a derivative before its introduction into the chromatographic system. This offline approach offers flexibility in reaction conditions to ensure high yields. wikipedia.org While various strategies exist for derivatizing different functional groups, the application of n-Ethyl-1-naphthylamine hydrochloride is most relevant in coupling reactions that introduce a chromophore or fluorophore to the target analyte.

The formation of an amide bond is a common derivatization reaction, typically employed to enhance the analysis of compounds containing carboxylic acid or amine functional groups. nih.gov This reaction involves coupling a carboxylic acid (or its activated derivative) with an amine. In principle, the primary amino group of n-Ethyl-1-naphthylamine could react with a carboxylic acid to form a stable amide derivative. This would attach the naphthyl group to the analyte, potentially improving its retention in reversed-phase HPLC and enhancing UV detectability.

However, the use of this compound specifically for the routine pre-column derivatization of carboxylic acids via amide formation is not extensively documented in mainstream analytical literature. More common reagents for this purpose include various activating agents like N,N′-diisopropylcarbodiimide (DIC) or 1-Hydroxy-1H-benzotriazole (HOBt) which facilitate the amide bond formation between the target carboxylic acid and a suitable amine. core.ac.ukresearchgate.net

The most significant application of n-Ethyl-1-naphthylamine in analytical chemistry is its role as a coupling agent in azo-coupling reactions. This type of reaction is the foundation of the widely used Griess test for the detection of nitrite (B80452) ions (NO₂⁻). wikipedia.org The reaction proceeds in two steps:

Diazotization: A primary aromatic amine, such as sulfanilamide (B372717) or p-aminobenzoic acid, is reacted with a nitrite-containing sample under acidic conditions. This forms a diazonium salt. wikipedia.orgresearchgate.net

Azo Coupling: The highly reactive diazonium salt is then immediately coupled with an aromatic compound that is highly activated towards electrophilic substitution, such as n-Ethyl-1-naphthylamine. researchgate.netpsu.edu

The coupling of the diazonium salt with n-Ethyl-1-naphthylamine results in the formation of a highly colored azo dye. psu.edu This product has a strong absorbance in the visible region of the electromagnetic spectrum, which allows for sensitive spectrophotometric or colorimetric detection. researchgate.net While the classic Griess reagent often employs N-(1-Naphthyl)ethylenediamine (NED) due to the higher solubility of the resulting dye and the carcinogenic nature of the parent 1-naphthylamine (B1663977), the underlying reaction chemistry is directly applicable to n-Ethyl-1-naphthylamine. wikipedia.orgwikipedia.org The presence of the ethyl group on the nitrogen atom does not inhibit the coupling reaction, which occurs at the C4 position of the naphthalene (B1677914) ring.

The azo coupling reaction described above is a powerful tool for the trace analysis of any substance that is, or can be converted to, a diazonium salt. Its primary application is the determination of nitrite and nitrate (B79036) in various matrices, including water and biological samples. wikipedia.orgnih.gov For nitrate (NO₃⁻) analysis, a preliminary reduction step, often using a cadmium column, is required to quantitatively convert nitrate to nitrite before derivatization. wikipedia.org

The high molar absorptivity of the resulting azo dye makes the method extremely sensitive, enabling the detection of nitrite at low parts-per-million (ppm) or even parts-per-billion (ppb) levels. researchgate.net In the context of chromatography, this pre-column derivatization converts the small, colorless nitrite anion into a larger, colored molecule that can be easily separated and quantified using reversed-phase HPLC with a standard UV-Vis detector. researchgate.net

Table 1: Azo Coupling Reaction for Trace Analysis of Nitrite
ParameterDescription
PrincipleTwo-step diazotization and coupling reaction to form a colored azo dye. wikipedia.org
Target AnalyteNitrite (NO₂⁻), Nitrate (NO₃⁻) after reduction. wikipedia.org
Diazotizing ReagentA primary aromatic amine (e.g., Sulfanilamide, p-aminobenzoic acid) in an acidic medium. wikipedia.orgresearchgate.net
Coupling AgentThis compound (or analogous naphthylamines). researchgate.netpsu.edu
ProductAzo dye with strong absorbance in the visible spectrum. psu.edu
Detection MethodSpectrophotometry or HPLC with UV-Vis detection.
Typical Wavelength~520-550 nm. thermofisher.com

Post-column Derivatization Techniques

Post-column derivatization is an alternative strategy where the derivatization reaction occurs after the analytes have been separated by the HPLC column but before they reach the detector. This technique is advantageous when the analyte is difficult to derivatize in a complex matrix or when the derivatives are unstable.

The azo coupling reaction involving n-Ethyl-1-naphthylamine is well-suited for post-column derivatization in HPLC systems designed for nitrite and nitrate analysis. researchgate.netpickeringlabs.com In a typical setup, the sample is injected, and the nitrite and nitrate anions are separated on an ion-exchange or reversed-phase column. After the column, the eluent is mixed with a reagent stream containing the diazotizing agent (e.g., sulfanilamide in acid). This mixture then flows through a reaction coil where the diazonium salt is formed. Subsequently, a second reagent stream containing this compound is introduced. This mixture enters a second reaction coil, allowing the coupling reaction to complete and the colored azo dye to form before the flow stream enters the UV-Vis detector for quantification. researchgate.net This automated, online approach ensures reproducible reaction times and sensitive detection for the trace analysis of these anions.

Development of Novel Derivatizing Reagents Utilizing N-Ethyl-1-naphthylamine Derivatives

The chemical scaffold of n-Ethyl-1-naphthylamine offers potential for the development of new, tailored derivatizing reagents. Modifications to the core structure can be made to fine-tune its analytical properties. For example, the introduction of different functional groups onto the naphthalene ring could alter the spectroscopic properties (e.g., shift the maximum absorbance wavelength, induce fluorescence) of the resulting derivatives, potentially leading to enhanced sensitivity or selectivity.

While the synthesis of novel reagents starting directly from n-Ethyl-1-naphthylamine is not a major focus in current literature, research into related naphthylamine compounds demonstrates the versatility of this chemical class. For instance, other naphthylamine derivatives are used as building blocks for creating more complex molecules like Schiff bases, which can serve as ligands in coordination chemistry or possess unique biological activities. The synthesis of polymers incorporating naphthylamine units has also been explored to create materials with specific electronic or optical properties. These examples highlight the chemical tractability of the naphthylamine structure, suggesting that n-Ethyl-1-naphthylamine could serve as a platform for creating next-generation reagents for specialized analytical applications.

Exploration of N Ethyl 1 Naphthylamine Hydrochloride As a Spectroscopic Probe

Fluorescent Properties and Mechanisms of Emission in Related N-Ethylnaphthalimide Structures

The fluorescence of naphthalene-based compounds is highly sensitive to their molecular structure and immediate environment. The N-alkyl-1-naphthylamine scaffold, the core of N-Ethyl-1-naphthylamine hydrochloride, is a well-established fluorophore. Its photophysical properties are governed by mechanisms such as intramolecular charge transfer (ICT) and its significant sensitivity to the polarity of its surroundings.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a fundamental process in many fluorescent probes, where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. In the context of N-alkyl-1-naphthylamine derivatives, the aminonaphthalene group serves as the electron donor.

Research on analogous N-benzoyl-1-aminonaphthalenes demonstrates that the 1-aminonaphthalene (1-AN) moiety is a potent electron donor that enhances charge transfer. nih.gov Upon excitation, these molecules can form a CT state, which is characterized by a significant degree of charge separation. nih.gov The extent of this charge separation is often influenced by the electronic nature of the acceptor group and the polarity of the solvent. nih.gov In more flexible systems, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups rotate to be perpendicular to each other, often resulting in fluorescence quenching. nih.gov However, in other systems, a planar intramolecular charge transfer (PICT) state is favored, which is typically highly fluorescent. nih.govresearchgate.net The ethyl group in N-Ethyl-1-naphthylamine is a simple alkyl donor, and for ICT to be pronounced, it would typically be paired with an electron-accepting group attached elsewhere on the naphthalene (B1677914) ring.

Environment-Sensitive Fluorescence

A key feature of many naphthalene-based fluorophores is their environment-sensitive fluorescence, also known as solvatochromism. This refers to the change in their fluorescence properties, such as emission wavelength and quantum yield, in response to the polarity of the solvent. libretexts.org This sensitivity arises because the excited state of the fluorophore often has a larger dipole moment than the ground state. libretexts.org In polar solvents, the solvent molecules can reorient around the excited-state dipole, stabilizing it and lowering its energy. This leads to a red shift (a shift to a longer wavelength) in the fluorescence emission. libretexts.org

Studies on the closely related compound N-phenyl-1-naphthylamine (NPNA) clearly illustrate this phenomenon. The fluorescence emission maximum of NPNA shifts significantly to longer wavelengths as the solvent polarity increases. oup.com For instance, its emission maximum is at 393 nm in nonpolar cyclohexane (B81311) but shifts to 485 nm in highly polar water. oup.com Concurrently, the fluorescence quantum yield often decreases in more polar solvents. oup.com Research on the parent compound, 1-Naphthylamine (B1663977), shows a similar trend, with the quantum yield decreasing and the Stokes shift increasing with solvent polarity. researchgate.net This pronounced solvatochromism is a critical property for a spectroscopic probe, as it allows the molecule to report on the polarity of its microenvironment.

Table 1: Solvatochromic Properties of 1-Naphthylamine in Various Solvents Data sourced from a study on 1-Naphthylamine, which serves as a proxy for the expected behavior of N-Ethyl-1-naphthylamine. researchgate.net

SolventDielectric Constant (ε)Refractive Index (n)Quantum Yield (Φfm)Stokes Shift (nm)
Hexane1.891.37270.3344
Diethyl Ether4.271.35260.3069
Ethanol (B145695)25.31.36110.2898
Methanol33.621.32880.26101
Water80.101.330.23124

Design and Synthesis of Advanced N-Ethyl-1-naphthylamine-Based Fluorescent Probes

The design of a fluorescent probe typically involves three key components: a fluorophore, a receptor for the target analyte, and a spacer that connects them. For a probe based on N-Ethyl-1-naphthylamine, the N-Ethyl-1-naphthylamine moiety would serve as the fluorophore. The design strategy would focus on attaching a specific receptor that can selectively interact with the ion or molecule of interest.

While specific synthetic routes starting from N-Ethyl-1-naphthylamine are not prevalent in the literature, the synthesis of related 1,8-naphthalimide-based probes provides a well-established template. nih.govrsc.orgnih.gov A common approach involves the reaction of a functionalized naphthalic anhydride (B1165640) with an amine. nih.govwikimedia.org For instance, to create a probe for a specific analyte, one could start with 4-bromo-1,8-naphthalic anhydride. This anhydride can be reacted with an amine (like n-butylamine) to form the naphthalimide structure. nih.gov Subsequently, the bromine atom at the 4-position can be substituted with a receptor group, such as a diamine or a piperazine (B1678402) derivative, via nucleophilic substitution. wikimedia.org

Adapting this to an N-Ethyl-1-naphthylamine framework, one could envision a synthetic pathway where a derivative of N-Ethyl-1-naphthylamine bearing a reactive group is coupled to a receptor molecule. The key is to link the analyte-binding event at the receptor to a change in the photophysical properties of the N-Ethyl-1-naphthylamine fluorophore, typically by modulating an ICT or photoinduced electron transfer (PET) process.

Applications in Non-Biological Chemical Sensing

The sensitive fluorescent properties of the naphthylamine core make it a promising candidate for applications in chemical sensing.

Detection of Specific Ions or Molecules in Solution

Naphthylamine derivatives have been successfully employed as fluorescent sensors for metal ions. Research has shown that probes derived from 1-naphthylamine can act as selective "turn-on" fluorescent sensors for the ferric ion (Fe³⁺). wikimedia.org In these systems, the interaction of the receptor part of the probe with Fe³⁺ modulates the ICT process, leading to a significant enhancement of the fluorescence signal. wikimedia.org This selectivity allows for the detection of Fe³⁺ even in the presence of other competing metal ions. wikimedia.org Similarly, naphthalimide-based probes have been developed for a wide array of metal cations, including Pb²⁺ and Cu²⁺, where the binding of the ion typically causes a quenching (decrease) or enhancement of fluorescence. nih.govnih.govresearchgate.net A probe based on N-Ethyl-1-naphthylamine, when appropriately functionalized with a chelating receptor, could foreseeably be used for the selective detection of various environmentally or industrially relevant metal ions.

pH Sensing and Microenvironment Probing

The amino group on the naphthylamine core is a key functional group for pH sensing. In many fluorescent pH sensors, the sensing mechanism is based on photoinduced electron transfer (PET). At neutral or basic pH, the lone pair of electrons on the amine nitrogen can be transferred to the excited fluorophore, quenching its fluorescence (PET "on"). researchgate.net In an acidic environment, this amine group becomes protonated. The protonated amine is no longer able to donate an electron, thus inhibiting the PET process. This leads to a restoration of fluorescence (PET "off"), providing a clear "off-on" signal in response to a decrease in pH. researchgate.net

A variety of naphthalimide derivatives bearing amino groups, such as piperazine or morpholine, have been synthesized and function as effective pH sensors based on this PET mechanism. researchgate.netresearchgate.net The pKa of the sensor, which determines the pH range of its sensitivity, can be tuned by modifying the chemical structure of the amine-containing receptor. researchgate.net Given that this compound contains a secondary amine, it possesses the fundamental structural requirement to act as a pH sensor. The protonation and deprotonation of its ethylamino group would directly influence the electronic properties of the naphthalene ring system, making it a viable candidate for probing pH changes in chemical solutions.

Industrial Chemical Applications and Environmental Considerations

Role as an Intermediate in Fine Chemical Synthesis

As a chemical intermediate, n-Ethyl-1-naphthylamine hydrochloride is a foundational material used in multi-step synthetic processes to produce more complex and valuable chemicals. scbt.com Its hydrochloride form often enhances its solubility and stability, making it suitable for various industrial reactions. ontosight.ai

The historical and primary application of naphthylamine derivatives is in the production of dyes. n-Ethyl-1-naphthylamine serves as a precursor in the synthesis of various dyes, particularly azo dyes, which are known for their vibrant colors. wikipedia.org The general process involves a diazotization reaction where the amine group is converted into a diazonium salt, which then couples with another aromatic compound to form the final azo dye.

The substitution on the amine nitrogen, in this case, an ethyl group, can influence the properties of the final dye. Research on disperse dyes has shown that using N-substituted 1-naphthylamine (B1663977) coupling components can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors like blues, compared to dyes derived from N-substituted anilines. researchgate.net The synthesis of these dyes involves coupling diazotized arylamines with N-substituted 1-naphthylamines like n-Ethyl-1-naphthylamine. researchgate.net

Table 1: Examples of Dye Synthesis Involving Naphthylamine Derivatives

Precursor Reaction Type Coupled Component Resulting Dye Class Reference
1-Naphthylamine (related compound) Diazotization & Coupling Benzidine derivative Congo Red (Azo Dye) wikipedia.org
N-2-hydroxyethyl-1-naphthylamine (related compound) Diazotization & Coupling Heterocyclic arylamines Disperse Dyes researchgate.net

Beyond the dye industry, this compound acts as a synthetic building block for a range of advanced organic compounds. lifechemicals.com Its structure is a valuable scaffold in medicinal chemistry and materials science. ontosight.aiontosight.ai The term "building block" refers to molecules that can be used in combinatorial chemistry to create a large number of different compounds for screening purposes, or in targeted organic synthesis to build complex molecular architectures. lifechemicals.com

Derivatives of 1-naphthylamine are investigated for various biological activities, and modifications such as the addition of an ethyl group can significantly alter the pharmacological profile. ontosight.ai For instance, related tetrahydro-N-ethyl-1-naphthylamine derivatives have been studied for potential neuroprotective, anti-inflammatory, and antioxidant effects, highlighting the importance of the N-ethyl-1-naphthylamine scaffold in the development of new therapeutic agents. ontosight.aiontosight.ai It is also used in the preparation of other specialized chemicals, such as the drug Aptiganel. wikipedia.org

Environmental Fate and Degradation Mechanisms (focus on chemical pathways)

The environmental fate of a chemical is determined by a variety of physical, chemical, and biological interactions. epa.gov For this compound, understanding its degradation is crucial for assessing its environmental impact.

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, typically through processes like hydrolysis and photolysis.

Photolysis: Compounds with aromatic systems can absorb sunlight, leading to photodegradation. researchgate.net In the atmosphere, organic compounds can react with photochemically generated species like hydroxyl radicals (OH•). epa.gov The reaction with these highly reactive radicals is a significant pathway for the atmospheric degradation of many organic chemicals. The half-life of a compound in the environment depends on the concentration of these oxidizing species and the rate constant of the reaction. epa.gov

Biotransformation by microorganisms is a primary mechanism for the degradation of many organic pollutants in soil and water. While studies specifically on n-Ethyl-1-naphthylamine are not widely available, extensive research on the parent compound, 1-naphthylamine (1NA), provides significant insight into potential biodegradation pathways.

Recent studies have elucidated the complete degradation pathway of 1-naphthylamine by a bacterium, Pseudomonas sp. strain JS3066. elifesciences.orgnih.gov This pathway is notable because it involves an initial glutamylation step, which is different from many other aromatic amine degradation pathways. elifesciences.orgbiorxiv.org

The key steps identified in the biodegradation of 1-naphthylamine are:

Initial Glutamylation: The process is initiated by a glutamine synthetase-like enzyme (NpaA1) that attaches a glutamate (B1630785) molecule to the 1-naphthylamine. nih.govresearchgate.net This step is crucial as it activates the compound for the subsequent reaction. biorxiv.org

Oxidation: The resulting γ-glutamylated 1NA is then oxidized by a dioxygenase enzyme system. nih.gov

Conversion to Dihydroxynaphthalene: The oxidized intermediate is converted to 1,2-dihydroxynaphthalene. elifesciences.orgnih.gov

Ring Cleavage and Further Degradation: From this point, the degradation follows the well-established pathway for naphthalene (B1677914), proceeding through intermediates like salicylate (B1505791) and catechol, which are then funneled into the central carbon metabolism of the bacterium. elifesciences.orgbiorxiv.org

This research on 1-naphthylamine suggests that related compounds, potentially including n-Ethyl-1-naphthylamine, could be susceptible to similar microbial degradation mechanisms, particularly in environments where microbes have adapted to aromatic amine contaminants. elifesciences.org

Table 2: Key Enzymes and Intermediates in the Biodegradation of 1-Naphthylamine

Step Enzyme/Enzyme System Key Intermediate Final Products Reference
Glutamylation Glutamine synthetase-like enzyme (NpaA1) γ-glutamylated 1-naphthylamine - nih.govresearchgate.net
Oxidation Dioxygenase system (encoded by npa genes) Oxidized γ-glutamylated 1NA 1,2-Dihydroxynaphthalene elifesciences.orgnih.gov

Concluding Perspectives and Future Research Trajectories

Current Challenges and Limitations in N-Ethyl-1-naphthylamine Hydrochloride Research

Despite its utility, research on this compound faces several hurdles. A primary challenge lies in the development of robust and universally applicable analytical methods for its detection and quantification, particularly in complex environmental and biological samples. The presence of interfering substances can often complicate analyses, leading to a need for more selective and sensitive detection techniques.

Furthermore, a comprehensive understanding of the compound's metabolic pathways and long-term environmental fate remains an area requiring further investigation. While some studies have touched upon its biodegradation, a more in-depth analysis of its transformation products and their potential ecological impact is crucial. The potential for the compound to undergo oxidation presents challenges for its use in certain applications and necessitates careful handling and storage to maintain its integrity. osha.gov

Emerging Methodologies for Enhanced Understanding

To overcome the current limitations, researchers are actively developing and employing advanced analytical methodologies. High-performance liquid chromatography (HPLC) coupled with fluorescence detection has emerged as a powerful technique for the sensitive and selective determination of N-Ethyl-1-naphthylamine and its derivatives. osha.gov This method allows for the separation of the analyte from complex matrices and its subsequent quantification with high accuracy.

Innovations in sample preparation, such as the use of solid-phase extraction, are also being explored to pre-concentrate the analyte and remove interfering components, thereby enhancing the reliability of analytical results. Additionally, the development of novel derivatization reagents that react specifically with N-Ethyl-1-naphthylamine could lead to the formation of products with improved detectability by various instrumental techniques.

Potential for Novel Applications in Chemical Science

The unique chemical structure of this compound, featuring a reactive amino group and an aromatic naphthalene (B1677914) core, opens up a wide array of possibilities for new applications in chemical science. ontosight.ai Its derivatives are being investigated for their potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. ontosight.aiontosight.ai The stereochemistry of these derivatives plays a crucial role in their biological activity, highlighting the importance of stereoselective synthesis methods. ontosight.ai

Furthermore, the compound serves as a valuable precursor in the synthesis of various organic molecules. Its ability to undergo diazotization and coupling reactions makes it a key building block for the creation of novel azo dyes with tailored properties for applications in materials science and as indicators in analytical chemistry. Research is also directed towards its use in the development of new polymers and as a component in the formulation of advanced materials with specific optical or electronic properties.

Q & A

Basic Research Questions

Q. How can n-Ethyl-1-naphthylamine hydrochloride be distinguished from structurally similar aromatic amines (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) using spectroscopic methods?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze aromatic proton environments and substituent patterns. For example, the ethyl group in this compound will produce distinct triplet and quartet signals in the 1^1H-NMR spectrum (δ ~1.3–1.5 ppm for CH3_3 and δ ~3.0–3.5 ppm for CH2_2). In contrast, ethylenediamine derivatives (e.g., Bratton-Marshall reagent) show additional NH and CH2_2NH2_2 signals . Infrared (IR) spectroscopy can also differentiate amine functionalities (e.g., primary vs. secondary amines).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazardous chemical classification. This compound is listed in hazardous chemical catalogs (CAS 118-44-5) and requires handling in fume hoods with personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation and skin contact due to potential irritant properties. Store in airtight containers at room temperature, away from oxidizing agents .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical method involves nucleophilic substitution or reductive amination. For example, reacting 1-naphthylamine with ethyl bromide in the presence of a base (e.g., K2_2CO3_3) under reflux, followed by HCl treatment to isolate the hydrochloride salt. Purity can be enhanced via recrystallization using ethanol/water mixtures. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How can the purity of this compound be validated using HPLC?

  • Methodological Answer : Adapt HPLC parameters from clonidine hydrochloride analysis ( ): Use a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Set UV detection to 210–220 nm. Validate linearity (e.g., 1–50 μg/mL), recovery (>98%), and precision (RSD <2%) following ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound across literature sources?

  • Methodological Answer : Melting point variations may arise from hygroscopicity or impurities. Dry the compound under vacuum (40°C, 24 hr) before testing. Compare DSC (differential scanning calorimetry) thermograms to assess crystallinity. Cross-validate with elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies optimize the synthesis of this compound to minimize byproducts like N,N-diethyl derivatives?

  • Methodological Answer : Control stoichiometry (1:1 molar ratio of 1-naphthylamine to ethylating agent) and reaction temperature (60–80°C). Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity. Monitor intermediates via LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) before salt formation .

Q. What challenges arise in quantifying trace impurities (e.g., residual ethyl bromide) in this compound, and how are they addressed?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with headspace sampling to detect volatile impurities. Use a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) mode. Quantify using external calibration curves. For non-volatiles, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred .

Q. How does the hydrochloride salt form influence the solubility and stability of n-Ethyl-1-naphthylamine in aqueous vs. organic solvents?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., 50 mg/mL in water at 25°C) but may degrade under alkaline conditions. Conduct stability studies by incubating the compound in buffers (pH 1–12) at 40°C for 14 days. Analyze degradation products via LC-UV and NMR. Store lyophilized samples at -20°C for long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.